Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate
Description
Tert-butyl 1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic organic compound featuring a bicyclo[3.2.1]octane scaffold. The core structure incorporates two heteroatoms: an oxygen atom (2-oxa) and a nitrogen atom (6-aza). The nitrogen at position 6 is substituted with a tert-butyl carboxylate group, while position 1 bears a bromomethyl (-CH2Br) substituent.
Its reactivity is influenced by the strained bicyclic system and the electron-withdrawing carboxylate group, which may modulate the leaving-group ability of the bromomethyl moiety in substitution reactions.
Properties
Molecular Formula |
C12H20BrNO3 |
|---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
tert-butyl 1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate |
InChI |
InChI=1S/C12H20BrNO3/c1-11(2,3)17-10(15)14-8-12(7-13)6-9(14)4-5-16-12/h9H,4-8H2,1-3H3 |
InChI Key |
LZGZQEGIUQKLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CCO2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable bicyclic precursor followed by esterification to introduce the tert-butyl group. The reaction conditions often require the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can act as a reactive site for further chemical modifications, while the bicyclic structure provides stability and rigidity. These properties enable the compound to participate in various biochemical pathways and reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate with structurally related compounds, emphasizing differences in substituents, heteroatom placement, and ring systems.
Key Observations:
Positional Isomerism : The placement of substituents (e.g., bromomethyl at position 1 vs. 8) significantly impacts reactivity. For example, tert-butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate may exhibit distinct steric hindrance compared to the target compound, influencing its utility in coupling reactions.
Functional Group Variations: Bromomethyl vs. amino: The target’s bromomethyl group is electrophilic, enabling alkylation, while amino-substituted analogs (e.g., ) participate in nucleophilic reactions. Ketone vs. ester: The 7-oxo group in introduces redox activity absent in the target compound.
Ring System Differences: Bicyclo[5.1.0] (e.g., ) contains a strained cyclopropane ring, enhancing reactivity in ring-opening reactions.
Heteroatom Configuration : Swapping oxygen and nitrogen positions (e.g., 6-oxa-2-aza in vs. 2-oxa-6-aza in the target) alters electronic properties and hydrogen-bonding capacity.
Biological Activity
Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate is a compound belonging to the class of azabicyclic structures, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHBrN\O
- Molecular Weight : 270.15 g/mol
- CAS Number : 2102412-20-2
The unique bicyclic framework contributes to its interaction with various biological targets, particularly in the central nervous system (CNS).
Pharmacological Profile
- Monoamine Transporter Inhibition :
- Serotonergic Activity :
- Antidepressant Effects :
Case Studies
- In Vivo Studies :
- Synthesis and Evaluation :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
